Cas no 1269920-07-1 (1-(5,6-dimethoxy-1H-indol-3-yl)ethanone)

1-(5,6-Dimethoxy-1H-indol-3-yl)ethanone is a synthetic indole derivative characterized by its dimethoxy-substituted aromatic ring and acetyl functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its indole core structure is significant in medicinal chemistry due to its prevalence in alkaloids and other biologically active compounds. The dimethoxy substituents enhance electron density, influencing reactivity in electrophilic substitution and cross-coupling reactions. The product is typically supplied with high purity, ensuring reliable performance in research and industrial applications. Its stability under standard conditions makes it suitable for diverse synthetic pathways.
1-(5,6-dimethoxy-1H-indol-3-yl)ethanone structure
1269920-07-1 structure
Product name:1-(5,6-dimethoxy-1H-indol-3-yl)ethanone
CAS No:1269920-07-1
MF:C12H13NO3
MW:219.236523389816
CID:5776667
PubChem ID:51042366

1-(5,6-dimethoxy-1H-indol-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone
    • 1269920-07-1
    • CHEMBL3959934
    • 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one
    • Ethanone, 1-(5,6-dimethoxy-1H-indol-3-yl)-
    • Inchi: 1S/C12H13NO3/c1-7(14)9-6-13-10-5-12(16-3)11(15-2)4-8(9)10/h4-6,13H,1-3H3
    • InChI Key: CJUJVYGGLMZCOI-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)C(C(C)=O)=CN2)OC

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • Density: 1.208±0.06 g/cm3(Predicted)
  • Melting Point: 147-149 °C(Solv: dichloromethane (75-09-2))
  • Boiling Point: 391.0±37.0 °C(Predicted)
  • pka: 15.30±0.30(Predicted)

1-(5,6-dimethoxy-1H-indol-3-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D376117-5g
1-(5,6-dimethoxy-1H-indol-3-yl)ethanone
1269920-07-1 97%
5g
$1500 2023-05-15
eNovation Chemicals LLC
D376117-25g
1-(5,6-dimethoxy-1H-indol-3-yl)ethanone
1269920-07-1 97%
25g
$3000 2023-05-15

Additional information on 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone

Research Briefing on 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone (CAS: 1269920-07-1) in Chemical Biology and Pharmaceutical Applications

1-(5,6-dimethoxy-1H-indol-3-yl)ethanone (CAS: 1269920-07-1) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique indole scaffold and dimethoxy substitutions, has been explored for its diverse biological activities, including its role as a key intermediate in the synthesis of more complex bioactive molecules. Recent studies have highlighted its relevance in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer.

The structural features of 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone make it a versatile building block in medicinal chemistry. The indole core is a privileged structure in drug design, often associated with interactions with various biological targets, such as serotonin receptors and kinases. The dimethoxy groups at positions 5 and 6 further enhance its binding affinity and selectivity, making it a promising candidate for further optimization. Recent synthetic methodologies have focused on improving the yield and purity of this compound, enabling its broader application in high-throughput screening and structure-activity relationship (SAR) studies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone derivatives in models of Parkinson's disease. The study demonstrated that certain derivatives exhibited significant antioxidant and anti-inflammatory properties, reducing neuronal damage in vitro and in vivo. These findings suggest that this compound could serve as a lead structure for developing neuroprotective agents, addressing a critical unmet need in neurodegenerative disease therapeutics.

Another area of active research involves the anticancer potential of 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibited potent inhibitory activity against specific cancer cell lines, including breast and colon cancer. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway and inhibit key signaling pathways involved in tumor progression. These results underscore the compound's potential as a scaffold for designing novel anticancer drugs.

Despite these promising findings, challenges remain in the clinical translation of 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry optimization. Recent advances in computational modeling and fragment-based drug design are expected to accelerate the development of more potent and selective derivatives, paving the way for preclinical and clinical evaluation.

In conclusion, 1-(5,6-dimethoxy-1H-indol-3-yl)ethanone (CAS: 1269920-07-1) represents a promising chemical entity with broad applications in drug discovery and chemical biology. Ongoing research efforts are focused on elucidating its mechanisms of action, optimizing its pharmacological properties, and expanding its therapeutic potential. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics for neurological and oncological disorders.

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